9-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
9-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 9-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes and pathways involved in cell proliferation and survival. It targets enzymes such as mTOR kinase, which plays a crucial role in cell growth and metabolism . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) and inhibit the migration of cancer cells .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
Tazemetostat: Known for its EZH2 inhibitory activity.
9-methyl-9H-purine derivatives: These compounds also exhibit mTOR kinase inhibitory activity.
What sets 9-methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide apart is its unique structure, which allows for specific interactions with its molecular targets, leading to potent biological activity .
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
10-methyl-N-(4-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c1-11-5-7-13(8-6-11)20-17(23)15-10-14-18(25-15)21-16-12(2)4-3-9-22(16)19(14)24/h3-10H,1-2H3,(H,20,23) |
InChI Key |
VOCFUMQAEKVSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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